Pyrido[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
Pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound is part of the pyridopyrimidine family, which is known for its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrido[2,3-d]pyrimidine-2,4-diamine can be synthesized through several methods. One common approach involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines, followed by cyclization reactions . Another method utilizes a one-pot synthesis involving dicationic molten salts as catalysts, which offers high yields and environmentally friendly conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of green solvents and recyclable catalysts is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-2,4-dione, while reduction can produce various reduced derivatives .
Scientific Research Applications
Pyrido[2,3-d]pyrimidine-2,4-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, targeting various kinases involved in cell signaling pathways . This inhibition disrupts the signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-diamine can be compared with other pyridopyrimidine derivatives:
Pyrido[3,4-d]pyrimidine: Similar in structure but differs in the position of nitrogen atoms, leading to different biological activities.
Pyrido[4,3-d]pyrimidine: Another structural isomer with unique pharmacological properties.
Pyrido[3,2-d]pyrimidine: Known for its distinct therapeutic applications.
The uniqueness of this compound lies in its specific interaction with kinase enzymes, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C7H7N5 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H7N5/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H,(H4,8,9,10,11,12) |
InChI Key |
LYXZTYXDCZQKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N=C2N=C1)N)N |
Origin of Product |
United States |
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